molecular formula C18H18BrFN2O B3479245 [4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

[4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

Cat. No.: B3479245
M. Wt: 377.2 g/mol
InChI Key: WBLPANBSUMYMQR-UHFFFAOYSA-N
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Description

4-(4-BROMOBENZYL)PIPERAZINOMETHANONE is a synthetic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a bromobenzyl group and a fluorophenyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE include:

Uniqueness

What sets 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE apart is its specific combination of bromobenzyl and fluorophenyl groups, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O/c19-16-5-1-14(2-6-16)13-21-9-11-22(12-10-21)18(23)15-3-7-17(20)8-4-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLPANBSUMYMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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[4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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[4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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[4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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[4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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[4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

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